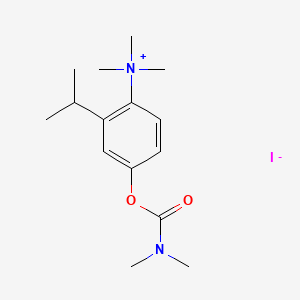
Butyronitrile, 4-((2-cyanoethyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyronitrile, 4-((2-cyanoethyl)amino)- is a chemical compound with the molecular formula C7H11N3 It is a nitrile derivative that contains both a butyronitrile and a cyanoethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyronitrile, 4-((2-cyanoethyl)amino)- can be achieved through several methods. One common approach involves the reaction of butyronitrile with 2-cyanoethylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of Butyronitrile, 4-((2-cyanoethyl)amino)- often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be scaled up by using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
Butyronitrile, 4-((2-cyanoethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted nitrile compounds .
科学的研究の応用
Butyronitrile, 4-((2-cyanoethyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Butyronitrile, 4-((2-cyanoethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Butanenitrile: A simpler nitrile compound with the formula C4H7N.
Isobutyronitrile: An isomer of butyronitrile with a different structural arrangement.
Propanenitrile: A nitrile compound with a shorter carbon chain.
Malononitrile: A nitrile compound with two cyano groups.
Pivalonitrile: A nitrile compound with a tert-butyl group.
Uniqueness
Butyronitrile, 4-((2-cyanoethyl)amino)- is unique due to the presence of both a butyronitrile and a cyanoethylamino group, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis .
特性
CAS番号 |
75802-65-2 |
|---|---|
分子式 |
C7H11N3 |
分子量 |
137.18 g/mol |
IUPAC名 |
4-(2-cyanoethylamino)butanenitrile |
InChI |
InChI=1S/C7H11N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-3,6-7H2 |
InChIキー |
MQFCAEFMKAECPE-UHFFFAOYSA-N |
正規SMILES |
C(CC#N)CNCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


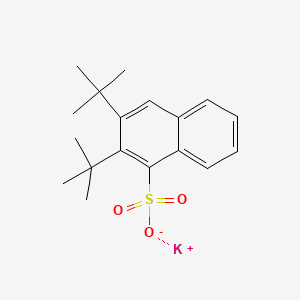
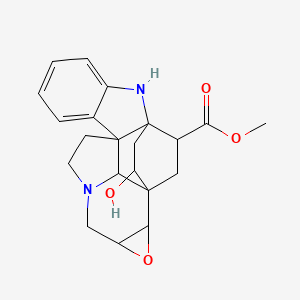
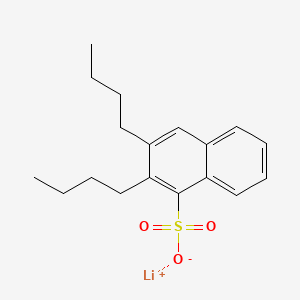
![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
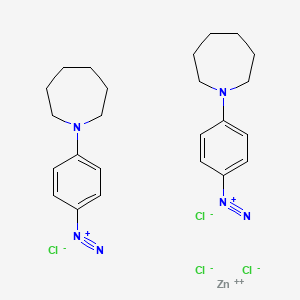
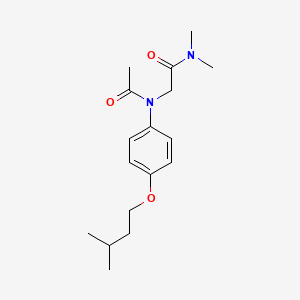
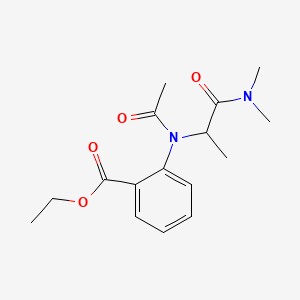

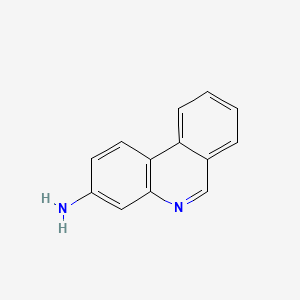
![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)
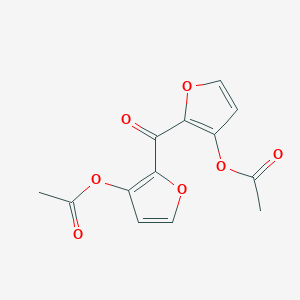
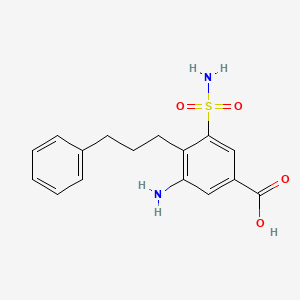
![N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)
